![molecular formula C18H19N3O3S2 B2882049 N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 922854-11-3](/img/structure/B2882049.png)
N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
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Description
N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 plays a critical role in the signaling pathways of cytokines that are involved in immune responses. CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases.
Scientific Research Applications
Organic Synthesis and Chemical Sensing
Compounds with structures related to N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide have been synthesized and investigated for their potential applications in chemical sensing. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and examined for their colorimetric sensing capabilities. One derivative, in particular, demonstrated a significant color transition in response to fluoride anions, indicating potential applications in the development of sensors for detecting specific ions in solutions (Younes et al., 2020).
Polymer Science
Research into related compounds has also extended into the field of polymer science. For example, novel polyimides were synthesized from diamines and aromatic tetracarboxylic dianhydrides, showcasing the potential of these compounds in creating materials with desirable properties such as solubility in organic solvents, thermal stability, and the ability to form flexible films (Imai et al., 1984).
Antimicrobial Applications
Compounds bearing the sulfamoyl group, similar to the one , have been explored for their antimicrobial properties. A study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop new antimicrobial agents. These compounds were tested for their efficacy against various bacterial and fungal strains, showing promising results as potential antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-21(15-4-2-3-5-15)26(23,24)16-8-6-13(7-9-16)17(22)20-18-14(12-19)10-11-25-18/h6-11,15H,2-5H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMBCLIGWSIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
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